An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-difluoro-5-iodobenzene is a synthetically versatile, polyhalogenated aromatic compound. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, offers a platform for selective, stepwise functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization, to support its application in pharmaceutical and materials science research.
Chemical and Physical Properties
2-Bromo-1,3-difluoro-5-iodobenzene is a white to light-colored crystalline solid at room temperature.[1] The presence of multiple halogen atoms significantly influences its physical and chemical properties.
Table 1: Physical and Chemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene
| Property | Value | Reference(s) |
| CAS Number | 155906-10-8 | [1][2] |
| Molecular Formula | C₆H₂BrF₂I | [1][2] |
| Molecular Weight | 318.89 g/mol | [1][2] |
| Appearance | White to light red to green powder/crystal | [1] |
| Melting Point | 64 - 68 °C | [1] |
| Boiling Point (Predicted) | 225.8 ± 35.0 °C | [3] |
| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [1][2] |
Synthesis and Reactivity
Caption: Plausible synthetic workflow for 2-Bromo-1,3-difluoro-5-iodobenzene.
The reactivity of 2-bromo-1,3-difluoro-5-iodobenzene is dominated by the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile, followed by the carbon-bromine bond, while the carbon-fluorine bonds are generally inert under typical cross-coupling conditions. This reactivity hierarchy allows for selective and sequential functionalization of the aromatic ring.
Reactivity Order: C-I > C-Br > C-F
This selective reactivity makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
Experimental Protocols
General Protocol for Sonogashira Coupling (Illustrative)
This protocol describes a general method for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which is the most reactive site on 2-bromo-1,3-difluoro-5-iodobenzene.
Materials:
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2-Bromo-1,3-difluoro-5-iodobenzene
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Terminal alkyne (e.g., phenylacetylene)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Base (e.g., triethylamine, Et₃N)
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Anhydrous solvent (e.g., THF or DMF)
Procedure:
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To a dry, inert-atmosphere flask, add 2-bromo-1,3-difluoro-5-iodobenzene, the palladium catalyst, and CuI.
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Add the anhydrous solvent and the base.
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Add the terminal alkyne dropwise to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product by column chromatography.
Caption: General workflow for Sonogashira coupling.
General Protocol for Suzuki Coupling (Illustrative)
This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with the aryl bromide functionality of the product from the initial Sonogashira coupling.
Materials:
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The product from the Sonogashira coupling
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
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In a dry, inert-atmosphere flask, combine the bromo-substituted starting material, the arylboronic acid, the palladium catalyst, and the base.
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Add the anhydrous solvent.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
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Purify the final product by column chromatography or recrystallization.
Caption: General workflow for Suzuki coupling.
Spectroscopic Data
While specific, authenticated spectra for 2-bromo-1,3-difluoro-5-iodobenzene are not publicly available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A single resonance in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. |
| ¹³C NMR | Six distinct resonances for the aromatic carbons, with characteristic C-F and C-halogen coupling patterns. |
| ¹⁹F NMR | A single resonance, as the two fluorine atoms are chemically equivalent. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and iodine. |
Biological Activity and Applications
2-Bromo-1,3-difluoro-5-iodobenzene is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] There is currently no publicly available data on the direct biological activity of this compound or its involvement in specific signaling pathways. However, the introduction of halogen atoms into organic molecules is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The synthesis of novel derivatives from this starting material could lead to compounds with interesting biological activities.
Safety and Handling
2-Bromo-1,3-difluoro-5-iodobenzene should be handled in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Conclusion
2-Bromo-1,3-difluoro-5-iodobenzene is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, stemming from the presence of three different halogen atoms, allows for controlled and selective functionalization. This makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. Further research into its applications and the biological activity of its derivatives is warranted.
